molecular formula C16H22F3N3O5 B13396139 1-Boc-2-(L-leucyl)hydrazine TFA Salt

1-Boc-2-(L-leucyl)hydrazine TFA Salt

Cat. No.: B13396139
M. Wt: 393.36 g/mol
InChI Key: KUOXFVJOMSSDEY-UHFFFAOYSA-N
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Description

It is characterized by its empirical formula C16H22F3N3O5 and a molecular weight of 393.36 . This compound is often utilized in research and development settings, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-LEU-NHNH-Z TFA typically involves the protection of the amino group of L-leucine, followed by the formation of a hydrazide derivative. The process generally includes the following steps:

Industrial Production Methods

Industrial production of H-LEU-NHNH-Z TFA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-LEU-NHNH-Z TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various peptide derivatives, amines, and substituted hydrazides .

Scientific Research Applications

H-LEU-NHNH-Z TFA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-LEU-NHNH-Z TFA involves its role as a peptide synthesis reagent. It acts by protecting the amino group of L-leucine, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and proteins, facilitating the synthesis of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzyloxycarbonyl)-L-alanyl hydrazide trifluoroacetate
  • N-(benzyloxycarbonyl)-L-valyl hydrazide trifluoroacetate
  • N-(benzyloxycarbonyl)-L-isoleucyl hydrazide trifluoroacetate

Uniqueness

H-LEU-NHNH-Z TFA is unique due to its specific structure, which includes the L-leucine residue. This structure imparts distinct properties, such as its reactivity and stability, making it particularly useful in peptide synthesis compared to other similar compounds .

Properties

Molecular Formula

C16H22F3N3O5

Molecular Weight

393.36 g/mol

IUPAC Name

benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)

InChI Key

KUOXFVJOMSSDEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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